molecular formula C9H14O3 B2467342 tert-Butyl 4-hydroxypent-2-ynoate CAS No. 1000021-62-4

tert-Butyl 4-hydroxypent-2-ynoate

Cat. No.: B2467342
CAS No.: 1000021-62-4
M. Wt: 170.208
InChI Key: RMRTUWJPAWOQDS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxypent-2-ynoate is a chemical compound with the CAS Number: 1000021-62-4 . It has a molecular weight of 170.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 .


Physical and Chemical Properties Analysis

This compound is stored at room temperature . The compound contains a total of 27 bond(s). There are 11 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Scientific Research Applications

1. Catalysis and Organic Synthesis

tert-Butyl 4-hydroxypent-2-ynoate plays a significant role in organic synthesis. In a study by Hermann and Brückner (2018), tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates were activated by Ag(I) salts for de-tert-butylating π-cyclizations, leading to the formation of hydroxypyrone or pulvinone compounds. This process is crucial for organic synthesis involving selective formations induced by counterion and additive optimization (Hermann & Brückner, 2018).

2. Asymmetric Synthesis

Morokuma et al. (2008) utilized this compound derivatives in the asymmetric synthesis of (+)-trachyspic acid, which is known as a tumor cell heparanase inhibitor. This demonstrates the compound's role in the synthesis of biologically active molecules (Morokuma et al., 2008).

3. Coordination Chemistry

In coordination chemistry, this compound and its derivatives are used to study spin interactions in zinc complexes. A study by Orio et al. (2010) on Schiff and Mannich bases highlights its application in understanding the magnetic coupling and electronic properties of zinc complexes (Orio et al., 2010).

4. Synthesis of Natural Products

The compound is also utilized in the synthesis of natural products. Hoyer et al. (1991) reported the use of tert-butyl propiolate ion, a derivative of this compound, in the synthesis of parasorbic acid and massoilactone, demonstrating its utility in the creation of naturally derived lactones (Hoyer et al., 1991).

5. Peptide Synthesis

Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, a derivative of this compound, for use in peptide synthesis. This highlights its application in the development of sensitive probes for medicinal chemistry (Tressler & Zondlo, 2014).

6. Material Science

In material science, this compound derivatives are used for the synthesis of processable and multichromic polymers. A study by Ozyurt et al. (2008) on the synthesis of polythiophene derivatives demonstrates its role in creating electrochromic materials with various applications in electronics (Ozyurt et al., 2008).

Properties

IUPAC Name

tert-butyl 4-hydroxypent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRTUWJPAWOQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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